4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a chemical compound with a molecular formula of C11H16N6O2S . It has a molecular weight of 296.35 g/mol . The compound has a complexity of 540 and a topological polar surface area of 149 Ų .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/C11H16N6O2S/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16)
. The compound has a total of 20 heavy atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.35 g/mol and a topological polar surface area of 149 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Hydrogen-Bonded Complexes and Mesomorphic Properties
Hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments have been explored, focusing on the interaction between diaminotriazines and partially fluorinated benzoic acids. These interactions lead to the formation of dimeric supermolecules that organize into infinite ribbons with parallel-aligned hydrogen-bonded cores. The cross-sectional shape of these ribbons is influenced by the number of alkoxy chains in the triazine component, which also defines the lattice symmetries of the ribbon phases (Kohlmeier & Janietz, 2006), (Kohlmeier & Janietz, 2010).
Inhibition of Escherichia coli DHFR
Research has identified 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli DHFR, an enzyme critical in thymidine and purine synthesis. The binding and inhibition efficiency of these compounds, including those with diaminotriazine scaffolds, offer insights into developing novel antibiotics (Srinivasan et al., 2015).
Self-Assembly in Hydrogen-Bonded Complexes
Studies have shown that 2,4-diamino-6-phenyl-1,3,5-triazine, when mixed with benzoic acids, forms discrete hydrogen-bonded heterodimers. These dimers exhibit mesomorphic properties, creating columnar mesophases with specific lattice symmetries. The phase type is influenced by the number and position of fluorinated tails in the components (Vogel et al., 2018).
Dendrimeric Melamine Cored Complexes
Research on dendrimeric melamine cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] has been conducted, focusing on their synthesis, characterization, and magnetic behaviors. These complexes involve the reaction of melamine with hydroxybenzaldehyde and other components to create novel triazine-centered dendrimeric ligands (Uysal & Koç, 2010).
properties
IUPAC Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLSYAKMRHXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162819 |
Source
|
Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid | |
CAS RN |
14484-50-5 |
Source
|
Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5JC92Z6XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.